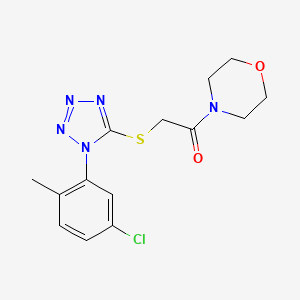

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone

Description

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a morpholine ring, and a chlorinated aromatic ring

Properties

IUPAC Name |

2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O2S/c1-10-2-3-11(15)8-12(10)20-14(16-17-18-20)23-9-13(21)19-4-6-22-7-5-19/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEDNPTWYIXEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps. One common route starts with the chlorination of 2-methylphenyl to introduce the chlorine atom. This is followed by the formation of the tetrazole ring through a cyclization reaction involving sodium azide and a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for drug development. The molecular formula is C₁₄H₁₈ClN₅OS, with a molecular weight of approximately 335.85 g/mol.

Biological Activities

Anticancer Activity

Research indicates that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, studies conducted by the National Cancer Institute (NCI) have shown that tetrazole derivatives can inhibit cell growth across various cancer cell lines. The specific compound of interest demonstrated promising results in inhibiting tumor cell proliferation, with mean GI50 values indicating effective cytotoxicity against human tumor cells .

Antimicrobial Properties

The compound's thioether linkage suggests potential antimicrobial activity. Similar compounds with thiol groups have been reported to exhibit antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further exploration in infectious disease treatment .

Synthesis and Characterization

The synthesis of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.

- Thioether Formation : The introduction of the thio group can be accomplished via nucleophilic substitution reactions.

- Morpholino Substitution : The final step involves attaching the morpholino group to enhance solubility and biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the application of this compound in various experimental settings:

- In Vitro Studies : A study assessed the anticancer effects of this compound on several human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone: shares similarities with other tetrazole-containing compounds, such as losartan and candesartan, which are used as antihypertensive agents.

Morpholine derivatives: Compounds like morpholine-4-carboxamide also share structural similarities and are studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the tetrazole and morpholine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Biological Activity

The compound 2-((1-(5-chloro-2-methylphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a member of the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H16ClN5OS

- Molecular Weight : 317.81 g/mol

- CAS Number : Not listed in the provided sources.

The tetrazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : The morpholino group may enhance binding affinity to specific receptors, potentially leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that tetrazoles exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluating various tetrazole derivatives found that those with chlorinated phenyl rings displayed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored:

- Research Findings : In vitro studies showed that tetrazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Compounds containing the tetrazole moiety have been linked to anti-inflammatory effects:

- Mechanism : It is believed that these compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Data Table: Biological Activities of Related Tetrazole Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | |

| Compound B | Anticancer | HeLa cells | |

| Compound C | Anti-inflammatory | Macrophage cell line |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound:

- Absorption : The compound's lipophilicity may influence its absorption rates.

- Metabolism : Preliminary studies suggest hepatic metabolism may occur, leading to various metabolites with distinct biological activities.

- Toxicity Profile : Initial toxicity assessments indicate low acute toxicity, but further studies are warranted to understand chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.